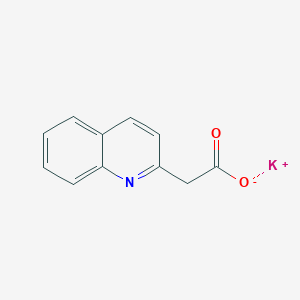![molecular formula C11H18ClNSi B11880044 N-{[(3-Chlorophenyl)(dimethyl)silyl]methyl}ethanamine CAS No. 61222-42-2](/img/structure/B11880044.png)
N-{[(3-Chlorophenyl)(dimethyl)silyl]methyl}ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(((3-Chlorophenyl)dimethylsilyl)methyl)ethanamine is a chemical compound with the molecular formula C11H18ClNSi It is characterized by the presence of a 3-chlorophenyl group attached to a dimethylsilyl group, which is further connected to an ethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(((3-Chlorophenyl)dimethylsilyl)methyl)ethanamine typically involves the reaction of 3-chlorophenylsilane with a suitable amine precursor under controlled conditions. One common method involves the use of dimethylchlorosilane as a starting material, which undergoes a nucleophilic substitution reaction with 3-chlorophenylmagnesium bromide to form the intermediate 3-chlorophenyldimethylsilane. This intermediate is then reacted with ethanamine to yield the final product.
Industrial Production Methods
Industrial production of N-(((3-Chlorophenyl)dimethylsilyl)methyl)ethanamine may involve large-scale synthesis using similar reaction pathways as described above. The process typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(((3-Chlorophenyl)dimethylsilyl)methyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silyl hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides, amines, or thiols can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of substituted silyl compounds.
Applications De Recherche Scientifique
N-(((3-Chlorophenyl)dimethylsilyl)methyl)ethanamine has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: The compound can be employed in the study of silicon-based biochemistry and its interactions with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(((3-Chlorophenyl)dimethylsilyl)methyl)ethanamine involves its interaction with molecular targets through its silyl and amine functional groups. These interactions can lead to the formation of stable complexes or the modification of existing molecular structures. The specific pathways involved depend on the context of its application, such as catalysis, material science, or biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethylphenylsilane
- Chlorodimethylphenylsilane
- Trimethylsilylchloride
Uniqueness
N-(((3-Chlorophenyl)dimethylsilyl)methyl)ethanamine is unique due to the presence of both a 3-chlorophenyl group and an ethanamine moiety, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
61222-42-2 |
|---|---|
Formule moléculaire |
C11H18ClNSi |
Poids moléculaire |
227.80 g/mol |
Nom IUPAC |
N-[[(3-chlorophenyl)-dimethylsilyl]methyl]ethanamine |
InChI |
InChI=1S/C11H18ClNSi/c1-4-13-9-14(2,3)11-7-5-6-10(12)8-11/h5-8,13H,4,9H2,1-3H3 |
Clé InChI |
SDOCUNZGHPZCIK-UHFFFAOYSA-N |
SMILES canonique |
CCNC[Si](C)(C)C1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




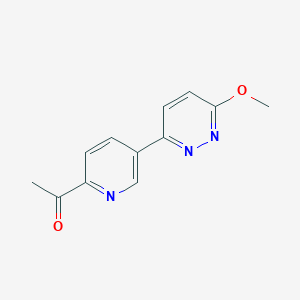

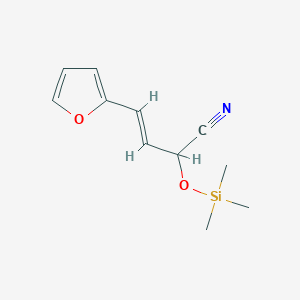
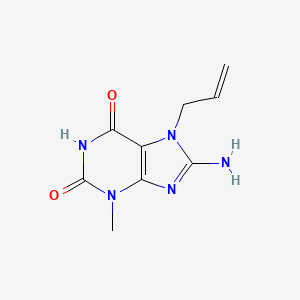
![4-Isobutyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11879995.png)
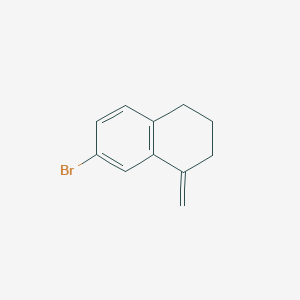
![(3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B11880003.png)
![6-(6-Methylpyridin-3-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B11880009.png)


